N-(1H-indol-6-yl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(1H-indol-6-yl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is a structurally complex compound featuring a pyrrolidine core substituted with a 5-oxo group, a 3-methylbutyl chain at the 1-position, and a carboxamide linkage to a 1H-indol-6-yl moiety.
Properties
IUPAC Name |
N-(1H-indol-6-yl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-12(2)6-8-21-11-14(9-17(21)22)18(23)20-15-4-3-13-5-7-19-16(13)10-15/h3-5,7,10,12,14,19H,6,8-9,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPBYBBLVKPDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC(CC1=O)C(=O)NC2=CC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1H-indol-6-yl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via cyclization reactions involving appropriate precursors.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(1H-indol-6-yl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “N-(1H-indol-6-yl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- Indole Position : The indol-6-yl group distinguishes the target from indol-3-yl derivatives (e.g., ), which are more commonly associated with neurotransmitter mimicry (e.g., serotonin).
- Carboxamide Linkers: Variations in the carboxamide side chain (e.g., ethylamino vs. direct linkage) modulate steric hindrance and hydrogen-bonding capacity, affecting target affinity .
Comparison with Non-Indole Pyrrolidine Carboxamides
Key Observations :
- Aromatic vs. Aliphatic Substituents: Replacement of indole with chlorophenyl or cyclohexyl groups shifts activity toward non-CNS targets (e.g., antimicrobial or anticancer) .
- Heterocyclic Additions : Oxadiazole rings introduce metabolic resistance and electron-withdrawing effects, enhancing stability in oxidative environments .
Research Findings and Pharmacological Implications
- Anticancer Potential: Compounds with substituted phenyl groups (e.g., 3-chlorophenyl in ) exhibit cytotoxicity via apoptosis induction.
- Synthetic Feasibility : Multi-step protocols involving condensation or cycloaddition reactions (e.g., ) are applicable to the target compound, with reaction conditions (e.g., solvent, catalyst) critical for optimizing yields.
Biological Activity
N-(1H-indol-6-yl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including antibacterial properties, cytotoxicity, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features an indole moiety, which is known for its biological significance, particularly in drug development. The structural formula is as follows:
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 250.30 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of tris(1H-indol-3-yl)methylium salts have shown high activity against various bacterial strains, including multidrug-resistant ones. In vitro studies revealed minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Tris(1H-indol-3-yl)methylium salt | 0.5 | MRSA |
| N-(Hydroxyalkyl) derivative | 2.0 | Escherichia coli |
Cytotoxicity
While exhibiting antibacterial activity, the cytotoxicity of these compounds is also a critical factor. Studies have shown that certain derivatives possess low cytotoxicity against human fibroblast cells (HPF-hTERT), with ratios of antibacterial to cytotoxic activity exceeding 10 times for the most active compounds . This suggests a favorable therapeutic index.
The mechanisms by which these compounds exert their antimicrobial effects include:
- Membrane Disruption : Indolylmethylium salts are believed to form pores in the cytoplasmic membrane of microbial cells, facilitating the entry of the compound and leading to cell lysis .
- Inhibition of Cell Wall Synthesis : Some derivatives may interfere with the synthesis of peptidoglycan, a vital component of bacterial cell walls.
Case Studies and Research Findings
Several studies have investigated the biological activities of related indole derivatives:
- A study demonstrated that modifications in the carbon chain length of tris(1H-indol-3-yl)methylium derivatives significantly influenced their antibacterial activity. Compounds with C5–C6 chains exhibited enhanced potency against Gram-positive bacteria .
- Another research highlighted the efficacy of these compounds in vivo, showing good tolerance and low toxicity in mouse models subjected to staphylococcal sepsis .
Q & A
Q. What are the key parameters for optimizing the synthesis of N-(1H-indol-6-yl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide to achieve high yield and purity?
- Methodological Answer : Multi-step synthetic routes require precise control of reaction conditions. Key parameters include:
- Temperature : Maintaining optimal ranges (e.g., 60–80°C for cyclization steps) to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.
- Reaction time : Extended durations (12–24 hours) for coupling reactions involving indole and pyrrolidine moieties.
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation.
Monitoring via thin-layer chromatography (TLC) and NMR spectroscopy ensures intermediate purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the indole and pyrrolidine rings. For example, indole NH protons appear as singlets near δ 10.5 ppm.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%).
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 342.18).
- Infrared Spectroscopy (IR) : Confirms carbonyl stretches (1680–1720 cm) and amide bonds (1650 cm) .
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound against specific enzyme targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes structurally related to the compound’s moieties (e.g., kinases or proteases with indole-binding pockets).
- Assay Design :
- Enzyme inhibition : Measure IC via fluorescence-based assays (e.g., trypsin-like proteases using fluorogenic substrates).
- Binding kinetics : Surface plasmon resonance (SPR) quantifies association/dissociation rates.
- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and vehicle-only controls.
- Data Analysis : Use nonlinear regression (GraphPad Prism) to calculate potency .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine powders.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers at –20°C, away from light and moisture.
Refer to SDS guidelines for emergency procedures (e.g., eye rinsing for 15 minutes with saline) .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in biological activity data observed across different studies?
- Methodological Answer :
- Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, buffer composition).
- Orthogonal Assays : Confirm activity using alternate methods (e.g., SPR alongside enzymatic assays).
- Impurity Analysis : Re-test batches with HPLC-MS to rule out contaminants affecting results.
- Meta-Analysis : Compare data trends with structurally analogous compounds (e.g., indole-pyrrolidine hybrids) .
Q. How do structural modifications to the pyrrolidine or indole moieties influence pharmacokinetic properties and target selectivity?
- Methodological Answer :
- Pyrrolidine Modifications :
- 3-Methylbutyl substitution : Enhances lipophilicity (logP ↑) but may reduce aqueous solubility.
- Ketone at C5 : Stabilizes ring conformation, affecting binding to planar active sites.
- Indole Modifications :
- N1-H vs. N1-Alkyl : Free NH improves hydrogen-bonding with targets like serotonin receptors.
Use QSAR models to predict ADME properties and molecular docking (AutoDock Vina) to assess target affinity .
Q. What computational approaches are suitable for predicting the binding affinity and interaction mechanisms of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to study stability.
- Free Energy Perturbation (FEP) : Calculate binding free energy changes for site-directed mutants.
- Pharmacophore Modeling : Identify critical interaction points (e.g., indole NH as hydrogen-bond donor).
Validate predictions with isothermal titration calorimetry (ITC) for ΔH and ΔS values .
Q. How can researchers validate the proposed mechanism of action using competitive binding assays and mutational analysis?
- Methodological Answer :
- Competitive Assays : Co-incubate with known inhibitors (e.g., ATP for kinases) and measure IC shifts.
- Site-Directed Mutagenesis : Mutate key residues (e.g., Asp86 in catalytic sites) and compare inhibition potency.
- Cross-Linking Studies : Use photoaffinity probes to identify binding regions via SDS-PAGE.
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to visualize binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
